N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, a fluorobenzyl group, and a chloro-methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the thienopyrimidine intermediate.
Attachment of the chloro-methylphenyl group: This can be done through an acylation reaction using the appropriate chloro-methylphenyl derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the efficiency of certain transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: It could be used to study cell signaling pathways due to its potential interactions with cellular receptors.
Medicine:
Drug Development: The compound’s structure suggests it could be a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Diagnostics: It may be used in diagnostic assays to detect the presence of certain biomolecules.
Industry:
Agriculture: The compound could be explored as a pesticide or herbicide due to its potential biological activity.
Manufacturing: Its unique properties might make it useful in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
- N-(5-chloro-2-methylphenyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- N-(5-chloro-2-methylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Comparison:
- Structural Differences: The presence of different substituents on the benzyl group (e.g., fluorine vs. chlorine or methyl) can significantly affect the compound’s properties.
- Biological Activity: These structural variations can lead to differences in biological activity, such as binding affinity to targets or metabolic stability.
- Chemical Reactivity: The different substituents can also influence the compound’s reactivity in chemical reactions, potentially making one compound more suitable for certain applications than others.
Properties
Molecular Formula |
C22H17ClFN3O3S |
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Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H17ClFN3O3S/c1-13-2-5-15(23)10-17(13)25-19(28)12-26-18-8-9-31-20(18)21(29)27(22(26)30)11-14-3-6-16(24)7-4-14/h2-10H,11-12H2,1H3,(H,25,28) |
InChI Key |
BITMBKKQSSNTCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Origin of Product |
United States |
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